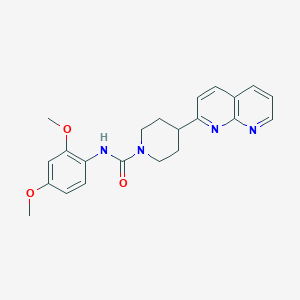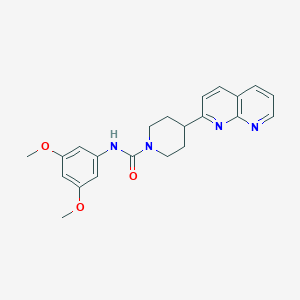![molecular formula C22H23N5O2 B6468891 2-(3a-{[(5-methylpyrimidin-2-yl)oxy]methyl}-octahydrocyclopenta[c]pyrrole-2-carbonyl)quinoxaline CAS No. 2640950-12-3](/img/structure/B6468891.png)
2-(3a-{[(5-methylpyrimidin-2-yl)oxy]methyl}-octahydrocyclopenta[c]pyrrole-2-carbonyl)quinoxaline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound belongs to a class of heterocyclic organic compounds. Its structure suggests potential biological activities, given its quinoxaline core—a common scaffold in various bioactive molecules. This complexity indicates it could have significant interactions within biological systems.
準備方法
Synthetic Routes and Reaction Conditions
Step 1: : Formation of the quinoxaline core via a condensation reaction between a 1,2-diamine and a diketone.
Step 2: : Attachment of the pyrrole ring through an alkylation reaction using appropriate alkyl halides.
Step 3: : Introduction of the 5-methylpyrimidin-2-yl group via nucleophilic substitution.
Step 4: : Final cyclization to form the octahydrocyclopenta[c]pyrrole ring.
Industrial Production Methods
The industrial production may involve similar steps but optimized for scale, focusing on catalytic reactions and environmentally friendly reagents to reduce waste and cost.
化学反応の分析
Types of Reactions
Oxidation: : It can undergo oxidation, particularly at the pyrrole ring, forming various oxidative products.
Reduction: : Reduction can occur at the quinoxaline core, potentially yielding dihydroquinoxalines.
Substitution: : Nucleophilic and electrophilic substitution reactions, especially around the pyrimidinyl group.
Common Reagents and Conditions
Oxidation: : Potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: : Lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: : Sodium hydride for nucleophilic substitution or halogenating agents for electrophilic substitution.
科学的研究の応用
Chemistry
Its structure makes it an interesting candidate for studying electron distribution and reactivity in polyheterocyclic compounds.
Biology
The quinoxaline core is often explored for its antimicrobial, antitumor, and antiviral properties.
Medicine
Industry
Could be used as a building block for more complex organic materials or catalysts.
作用機序
Molecular Targets and Pathways
It likely interacts with DNA and proteins through its heteroatoms and aromatic rings, potentially inhibiting enzymatic activity or DNA synthesis.
類似化合物との比較
Similar Compounds
Quinoxaline derivatives: : Often used in antibiotics and anticancer agents.
Pyrrole-based compounds: : Widely found in pharmaceuticals and dyes.
Pyrimidine derivatives: : Common in antiviral and anticancer drugs.
Uniqueness
The combination of pyrimidine, pyrrole, and quinoxaline moieties in one molecule provides a unique profile of electronic properties and biological activities, setting it apart from compounds having only one or two of these structures.
That's a deep dive into the fascinating world of 2-(3a-{[(5-methylpyrimidin-2-yl)oxy]methyl}-octahydrocyclopenta[c]pyrrole-2-carbonyl)quinoxaline! Hope you found it insightful. What's your take?
特性
IUPAC Name |
[3a-[(5-methylpyrimidin-2-yl)oxymethyl]-1,3,4,5,6,6a-hexahydrocyclopenta[c]pyrrol-2-yl]-quinoxalin-2-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N5O2/c1-15-9-24-21(25-10-15)29-14-22-8-4-5-16(22)12-27(13-22)20(28)19-11-23-17-6-2-3-7-18(17)26-19/h2-3,6-7,9-11,16H,4-5,8,12-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUTQDHSKXBLKFO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(N=C1)OCC23CCCC2CN(C3)C(=O)C4=NC5=CC=CC=C5N=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![4-{5-[9-(2-methoxyethyl)-9H-purin-6-yl]-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl}benzonitrile](/img/structure/B6468809.png)


![6-[5-(benzenesulfonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-9-methyl-9H-purine](/img/structure/B6468833.png)
![N-methyl-N-[1-[(2-methyl-1,3-oxazol-4-yl)methyl]piperidin-4-yl]-1,1-dioxo-1,2-benzothiazol-3-amine](/img/structure/B6468849.png)
![6-(2,4-dimethyl-1,3-thiazol-5-yl)-2-[(1-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}piperidin-4-yl)methyl]-2,3-dihydropyridazin-3-one](/img/structure/B6468850.png)
![2-[1-(4-methoxybenzenesulfonyl)piperidin-4-yl]-1,8-naphthyridine](/img/structure/B6468855.png)
![N-[(4-fluorophenyl)methyl]-5-(9-methyl-9H-purin-6-yl)-octahydropyrrolo[3,4-c]pyrrole-2-carboxamide](/img/structure/B6468858.png)
![4-[[4-[(1,1-dioxo-1,2-benzothiazol-3-yl)-methylamino]piperidin-1-yl]methyl]-1-methylpyridin-2-one](/img/structure/B6468865.png)
![4-methoxy-2-(4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)-1,3-benzothiazole](/img/structure/B6468869.png)
![6-(3a-{[(5-methylpyrimidin-2-yl)oxy]methyl}-octahydrocyclopenta[c]pyrrole-2-carbonyl)quinoxaline](/img/structure/B6468882.png)
![2-[1-(5-fluoro-2-methoxybenzenesulfonyl)piperidin-4-yl]-1,8-naphthyridine](/img/structure/B6468887.png)
![6-(2,4-dimethyl-1,3-thiazol-5-yl)-2-[(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperidin-4-yl)methyl]-2,3-dihydropyridazin-3-one](/img/structure/B6468892.png)
![6-{4-[9-(2-methoxyethyl)-9H-purin-6-yl]piperazin-1-yl}-9-methyl-9H-purine](/img/structure/B6468912.png)
